molecular formula C9H13N7 B11777389 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine

Cat. No.: B11777389
M. Wt: 219.25 g/mol
InChI Key: FSRGIFWIORFJDW-UHFFFAOYSA-N
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Description

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique triazolopyrimidine core, which is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopiperidine with a triazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to temperatures around 100-150°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of specific functional groups with nucleophiles .

Scientific Research Applications

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell division and viral replication . The compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine stands out due to its unique triazolopyrimidine core, which imparts distinct biological activities. Its ability to target multiple molecular pathways and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and pharmaceutical development .

Properties

Molecular Formula

C9H13N7

Molecular Weight

219.25 g/mol

IUPAC Name

1-(2H-triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine

InChI

InChI=1S/C9H13N7/c10-6-1-3-16(4-2-6)9-7-8(11-5-12-9)14-15-13-7/h5-6H,1-4,10H2,(H,11,12,13,14,15)

InChI Key

FSRGIFWIORFJDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=NNN=C32

Origin of Product

United States

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